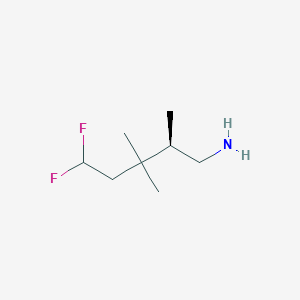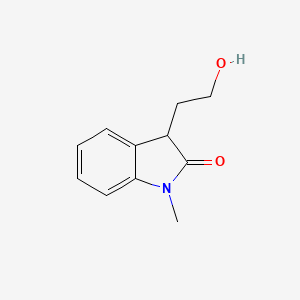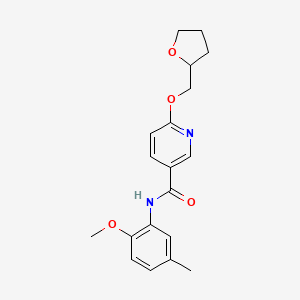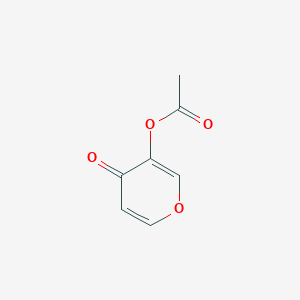
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine, also known as DFMTA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. DFMTA is a chiral amine that can be synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine is not fully understood. However, it has been reported that this compound can inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells. In vivo studies have shown that this compound can reduce tumor growth in mice. This compound has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has high enantiomeric excess and chemical yield. This compound is also stable under normal lab conditions. However, this compound has some limitations. It is a toxic compound and should be handled with care. This compound is also expensive compared to other chiral amines.
Zukünftige Richtungen
There are several future directions for research on (2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine. One direction is to study the mechanism of action of this compound in more detail. Another direction is to study the potential of this compound as a drug candidate for various types of cancer. This compound could also be studied for its potential as a chiral auxiliary in asymmetric synthesis. Additionally, this compound could be studied for its potential as a ligand in asymmetric catalysis.
Synthesemethoden
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine can be synthesized through a one-pot reaction using readily available starting materials. The synthesis involves the reaction of 2,3,3-trimethylpent-1-ene with hydrogen fluoride in the presence of a chiral amine catalyst. The resulting product is then treated with lithium aluminum hydride to obtain this compound. This method has been reported to yield high enantiomeric excess and high chemical yield.
Wissenschaftliche Forschungsanwendungen
(2R)-5,5-Difluoro-2,3,3-trimethylpentan-1-amine has been reported to have potential applications in various fields of research. In the field of organic chemistry, this compound has been used as a chiral auxiliary in asymmetric synthesis. This compound has also been used as a ligand in asymmetric catalysis. In the field of medicinal chemistry, this compound has been studied for its potential as a drug candidate. This compound has been shown to have anticancer activity and has been studied as a potential treatment for various types of cancer.
Eigenschaften
IUPAC Name |
(2R)-5,5-difluoro-2,3,3-trimethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F2N/c1-6(5-11)8(2,3)4-7(9)10/h6-7H,4-5,11H2,1-3H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMFLVQUYGAEIU-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)(C)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2986471.png)
![2-Methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2986472.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2986474.png)
![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)


![{2-[(2-Methylpropane)sulfonyl]phenyl}boronic acid](/img/structure/B2986483.png)



![3-amino-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2986489.png)

![3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2986491.png)